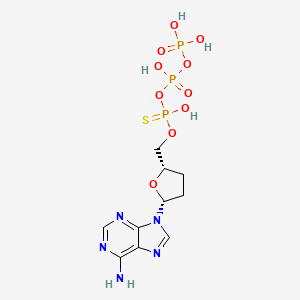

ddATP|AS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N5O10P3S |

|---|---|

Molecular Weight |

491.25 g/mol |

IUPAC Name |

[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O10P3S/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(23-7)3-22-28(21,29)25-27(19,20)24-26(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,29)(H2,11,12,13)(H2,16,17,18)/t6-,7+,28?/m0/s1 |

InChI Key |

GKHYYEIUSLRFJG-GHUKLPSLSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N |

Canonical SMILES |

C1CC(OC1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N |

Origin of Product |

United States |

Foundational & Exploratory

The Decisive Role of ddATP in Sanger Sequencing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sanger Sequencing and the Principle of Chain Termination

Developed by Frederick Sanger and his colleagues in 1977, Sanger sequencing, also known as the chain-termination method, remains a cornerstone of molecular biology and genomics.[1] It provides a highly accurate method for determining the nucleotide sequence of a DNA fragment, achieving up to 99.99% accuracy, and is often considered the "gold standard" for sequence validation.[2] The Sanger method is based on the enzymatic synthesis of a complementary DNA strand to a single-stranded template. The process is ingeniously halted at specific nucleotide positions by the incorporation of modified nucleotides called dideoxynucleoside triphosphates (ddNTPs). This guide will provide an in-depth exploration of the critical role of one such ddNTP, dideoxyadenosine triphosphate (ddATP), in this process.

At the heart of Sanger sequencing is the targeted interruption of DNA synthesis. DNA polymerases extend a growing DNA chain by catalyzing the formation of a phosphodiester bond between the 3'-hydroxyl group of the elongating strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). Dideoxynucleoside triphosphates, including ddATP, are analogs of dNTPs that lack the crucial 3'-hydroxyl group.[3][4] When a DNA polymerase incorporates a ddNTP, such as ddATP, into the nascent DNA strand, the absence of this 3'-hydroxyl group makes it impossible to form a phosphodiester bond with the next incoming dNTP, thereby terminating the extension of the DNA chain.[3][4]

The Specific Function of ddATP in Chain Termination

Dideoxyadenosine triphosphate (ddATP) is structurally similar to its natural counterpart, deoxyadenosine triphosphate (dATP), with the critical exception of the missing 3'-hydroxyl group on the deoxyribose sugar. In the context of a Sanger sequencing reaction, DNA polymerase will incorporate dATP opposite a thymine (T) base on the template strand. However, when ddATP is present in the reaction mixture, it competes with dATP for incorporation.

If ddATP is incorporated, the DNA chain is terminated. This results in a collection of DNA fragments of varying lengths, each ending with a ddATP molecule wherever a thymine was present in the template strand. The controlled, random incorporation of ddATP is crucial for generating a comprehensive set of fragments that represent every 'A' position in the newly synthesized strand.

Quantitative Data for Sanger Sequencing Reaction Components

The success of Sanger sequencing is highly dependent on the precise concentrations of its various components. The ratio of dNTPs to ddNTPs is particularly critical; an incorrect ratio can lead to either premature termination of all fragments or, conversely, a lack of termination events, both of which would result in an unreadable sequence.

| Component | Typical Concentration/Amount | Purpose |

| DNA Template (Plasmid) | 100 - 400 ng | The DNA to be sequenced. |

| DNA Template (PCR Product) | 50 - 200 ng | The DNA to be sequenced. |

| Sequencing Primer | 5 pmol (1 µL of a 5 µM solution) | A short oligonucleotide that provides a starting point for DNA polymerase. |

| Deoxynucleoside Triphosphates (dNTPs) | ~0.5 mM (each) | The building blocks for the new DNA strand. |

| Dideoxyadenosine Triphosphate (ddATP) | 0.005 mM | Chain terminator specific for Adenine. |

| dNTP:ddNTP Ratio | Approximately 100:1 | Ensures a distribution of fragment lengths by balancing chain elongation and termination.[1] |

Note: The exact concentrations of dNTPs and ddNTPs are often proprietary in commercial sequencing kits like the BigDye™ Terminator v3.1 Cycle Sequencing Kit and are provided as a premixed solution. The ratio is optimized to generate a broad range of fragment lengths.[1][5]

Experimental Protocol: Sanger Sequencing using the Chain-Termination Method

This protocol outlines the general steps for performing Sanger sequencing, particularly adaptable for use with a cycle sequencing kit such as the BigDye™ Terminator v3.1 Cycle Sequencing Kit.

1. Template and Primer Preparation:

-

Quantify the purified plasmid DNA or PCR product template using a spectrophotometer or fluorometer.

-

Dilute the DNA template and sequencing primer to the working concentrations specified in the table above using molecular-grade water.

2. Sequencing Reaction Setup:

-

On ice, prepare a master mix for the number of sequencing reactions to be performed. For a single 20 µL reaction, the components are typically combined as follows:

-

BigDye™ Terminator v3.1 Ready Reaction Mix: Volume as recommended by the manufacturer (e.g., 2-4 µL) (This mix contains DNA polymerase, dNTPs, and fluorescently labeled ddNTPs, including ddATP).

-

5X Sequencing Buffer: Volume as recommended by the manufacturer

-

DNA Template: Volume calculated to provide the recommended amount (e.g., 100-400 ng for a plasmid)

-

Primer: 1 µL (5 pmol)

-

Nuclease-free water: to a final volume of 20 µL

-

-

Aliquot the master mix into individual PCR tubes.

-

Add the appropriate DNA template and primer to each tube.

-

Gently mix the contents and centrifuge briefly to collect the reaction at the bottom of the tube.

3. Cycle Sequencing (Thermal Cycling):

-

Place the reaction tubes in a thermal cycler and perform the following program:

-

Initial Denaturation: 96°C for 1 minute

-

25-35 Cycles:

-

Denaturation: 96°C for 10 seconds

-

Annealing: 50-55°C for 5 seconds

-

Extension: 60°C for 4 minutes

-

-

Final Hold: 4°C

-

4. Post-Reaction Cleanup (Dye Terminator Removal):

-

It is crucial to remove unincorporated dye-labeled ddNTPs, as they can interfere with the analysis. This is typically done using one of the following methods:

-

Ethanol/EDTA Precipitation: This method is effective but can lead to the loss of very short fragments.

-

Column-Based Purification: Spin columns are used to bind the DNA fragments while allowing unincorporated ddNTPs and salts to be washed away.

-

Enzymatic Cleanup (e.g., ExoSAP-IT): This method uses enzymes to degrade residual primers and dephosphorylate unincorporated dNTPs.

-

5. Capillary Electrophoresis:

-

Resuspend the purified DNA fragments in a formamide-based loading buffer.

-

Denature the fragments by heating at 95°C for 2-5 minutes and then immediately place on ice.

-

Load the samples onto an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3500 Genetic Analyzer). The instrument will separate the DNA fragments by size with single-base resolution.

6. Data Analysis:

-

As the fragments migrate through the capillary, a laser excites the fluorescent dye attached to the terminating ddNTP.

-

A detector records the color of the fluorescence for each fragment as it passes.

-

The sequencing software converts the fluorescence data into a chromatogram, displaying the sequence of the DNA.

Visualizing the Sanger Sequencing Workflow

The following diagrams illustrate the key molecular events and the overall experimental workflow of Sanger sequencing.

References

An In-depth Technical Guide to the Mechanism of Action of Dideoxyadenosine Triphosphate (ddATP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dideoxyadenosine triphosphate (ddATP) is a synthetic analog of the natural deoxynucleoside triphosphate, deoxyadenosine triphosphate (dATP). Its primary mechanism of action lies in its ability to act as a chain terminator during DNA synthesis. Lacking a 3'-hydroxyl group, the incorporation of ddATP into a growing DNA strand by a DNA polymerase prevents the formation of a subsequent phosphodiester bond, thereby halting further elongation. This property has made ddATP an indispensable tool in molecular biology, most notably as a key reagent in the Sanger method of DNA sequencing. Furthermore, as the active metabolite of certain nucleoside reverse transcriptase inhibitors (NRTIs), its interaction with viral polymerases is of significant pharmacological interest. This technical guide provides a comprehensive overview of the core mechanism of ddATP, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Chain Termination

The central role of dideoxyadenosine triphosphate (ddATP) is to act as a potent inhibitor of DNA synthesis through a mechanism known as chain termination. This process is fundamentally linked to the molecular structure of ddATP and its interaction with DNA polymerases.

Structural Basis of Chain Termination

DNA polymerization, the process of synthesizing a new DNA strand, is catalyzed by DNA polymerase enzymes. These enzymes facilitate the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the growing DNA chain and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP).[1][2][3] The presence of the 3'-OH group is therefore absolutely critical for the sequential addition of nucleotides and the elongation of the DNA strand.

Dideoxyadenosine triphosphate, like other dideoxynucleotides (ddNTPs), is structurally similar to its natural counterpart, dATP, with one crucial difference: it lacks the hydroxyl group at the 3' position of the deoxyribose sugar ring.[1][2][3] When a DNA polymerase incorporates ddATP into a growing DNA strand opposite a thymine base in the template strand, the absence of the 3'-OH group makes it impossible for the enzyme to catalyze the formation of a phosphodiester bond with the next incoming dNTP.[1][2][3] Consequently, the DNA chain is terminated at that specific point.

dot

Figure 1: Mechanism of DNA chain termination by ddATP.

Interaction with DNA Polymerase

The efficiency of ddATP as a chain terminator is dependent on its ability to be recognized and incorporated by DNA polymerases. While structurally similar to dATP, the lack of the 3'-OH group can influence its binding affinity and the rate of incorporation.

Different DNA polymerases exhibit varying efficiencies in incorporating ddNTPs. For instance, Taq polymerase, commonly used in DNA sequencing, incorporates ddGTP about 10 times faster than the other three ddNTPs, including ddATP.[4] This differential incorporation can lead to uneven band intensities in sequencing gels. To address this, engineered versions of Taq polymerase have been developed with mutations that equalize the incorporation rates of all four ddNTPs.[4]

Quantitative Data on ddATP-Polymerase Interaction

The interaction between ddATP and DNA polymerases can be quantified through various kinetic parameters. These parameters are crucial for understanding the efficiency of chain termination and for optimizing experimental conditions in applications like Sanger sequencing.

| Parameter | Description | Enzyme | Value | Conditions | Reference |

| Kd | Dissociation constant, a measure of binding affinity. Lower Kd indicates higher affinity. | Bacteriophage T7 DNA Polymerase | 0.29 µM | Binary complex with ssDNA | [5] |

| Bacteriophage T7 DNA Polymerase | 0.37 µM | Binary complex with ssDNA | [5] | ||

| Bacteriophage T7 DNA Polymerase | 0.61 µM | Binary complex with nicked DNA | [5] | ||

| KI | Inhibition constant, indicating the concentration of inhibitor required to produce half-maximum inhibition. | Mouse Myeloma DNA Polymerase α | Varies | With Mn2+, competitive with dATP | [6] |

| African Swine Fever Virus DNA Polymerase X | 48 µM | Competitive inhibition vs dCTP | [7] |

Note: The binding affinity of DNA polymerase to DNA is enhanced in the presence of ddATP and Mg2+, forming a stable ternary complex.[5] The inhibition by ddNTPs on mouse myeloma DNA polymerase α was observed to be competitive with the corresponding dNTP and was dependent on the presence of Mn2+ ions.[6]

Experimental Protocols

The chain-terminating property of ddATP is exploited in several key molecular biology techniques. The following sections provide detailed methodologies for two fundamental applications.

Sanger Sequencing (Dideoxy Chain Termination Method)

Sanger sequencing is a method for determining the nucleotide sequence of a DNA molecule. The protocol involves the synthesis of a set of DNA fragments of varying lengths, each terminated by a specific ddNTP.

Objective: To determine the nucleotide sequence of a target DNA fragment.

Materials:

-

Single-stranded DNA template

-

Sequencing primer (complementary to the 3' end of the template)

-

DNA polymerase (e.g., Taq polymerase or a modified version)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Dideoxynucleoside triphosphates (ddATP, ddCTP, ddGTP, ddTTP), each labeled with a different fluorescent dye

-

Reaction buffer (containing Mg2+ and other necessary salts)

-

Thermal cycler

-

Capillary electrophoresis system with a fluorescence detector

Procedure:

-

Reaction Setup: Prepare a single reaction mixture containing the DNA template, sequencing primer, DNA polymerase, all four dNTPs, and all four fluorescently labeled ddNTPs. The concentration of ddNTPs should be significantly lower than that of dNTPs to allow for the generation of a range of fragment lengths. A typical ratio of dNTP to ddNTP is around 100:1.[8]

-

Cycle Sequencing: Perform a thermal cycling reaction similar to PCR. The cycles consist of:

-

Denaturation: Heat the reaction to ~96°C to separate the DNA strands.

-

Annealing: Cool to ~50-60°C to allow the primer to anneal to the template.

-

Extension: Heat to ~60-72°C for the DNA polymerase to extend the primer. During this step, the polymerase will randomly incorporate either a dNTP or a ddNTP. Incorporation of a ddNTP will terminate the chain.

-

-

Fragment Separation: After 25-35 cycles, the reaction will contain a mixture of DNA fragments of different lengths, each ending with a fluorescently labeled ddNTP. These fragments are then separated by size using capillary gel electrophoresis.

-

Sequence Detection and Analysis: As the fragments migrate through the capillary, a laser excites the fluorescent dyes at the end of each fragment. A detector records the color of the fluorescence for each fragment as it passes. The sequence is then read by a computer that assembles the sequence based on the order of the colors detected from the shortest to the longest fragment.

dot

Figure 2: Workflow for automated Sanger sequencing.

DNA Polymerase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds like ddATP on the activity of a DNA polymerase.

Objective: To quantify the inhibition of DNA polymerase activity by ddATP.

Materials:

-

Purified DNA polymerase

-

Primed DNA template (e.g., poly(dA)-oligo(dT))

-

Reaction buffer (with Mg2+ or Mn2+)

-

Varying concentrations of dATP (substrate)

-

Varying concentrations of ddATP (inhibitor)

-

Radiolabeled dNTP (e.g., [α-32P]dCTP) or a fluorescent detection system

-

Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reaction Setup: Prepare a series of reaction tubes. Each tube will contain the DNA polymerase, primed template, and reaction buffer.

-

Substrate and Inhibitor Addition: Add varying concentrations of dATP to different sets of tubes. Within each set, add varying concentrations of ddATP. Include control tubes with no ddATP.

-

Initiation of Reaction: Initiate the polymerase reaction by adding the radiolabeled or fluorescent dNTP. Incubate the reactions at the optimal temperature for the specific DNA polymerase being used for a defined period.

-

Termination of Reaction: Stop the reactions by adding a solution like EDTA or by placing the tubes on ice.

-

Quantification of DNA Synthesis:

-

Radiolabeling Method: Precipitate the newly synthesized DNA using cold TCA. Collect the precipitate on a filter and wash to remove unincorporated radiolabeled dNTPs. Measure the radioactivity of the filter using a scintillation counter. The amount of radioactivity is proportional to the amount of DNA synthesized.

-

Fluorescence Method: Use a DNA-binding fluorescent dye that shows increased fluorescence upon binding to double-stranded DNA. Measure the fluorescence in a plate reader. The increase in fluorescence is proportional to the amount of DNA synthesized.

-

-

Data Analysis: Plot the rate of DNA synthesis as a function of the dATP concentration for each concentration of ddATP. Analyze the data using enzyme kinetics models (e.g., Michaelis-Menten and Lineweaver-Burk plots) to determine the type of inhibition and to calculate the inhibition constant (Ki).

dot

Figure 3: Workflow for a DNA polymerase inhibition assay.

Applications in Research and Drug Development

The chain-terminating property of ddATP and other ddNTPs has had a profound impact on various fields of biological research and medicine.

-

DNA Sequencing: As detailed above, ddATP is a cornerstone of the Sanger sequencing method, which, despite the advent of next-generation sequencing technologies, remains the gold standard for its accuracy in sequencing individual DNA fragments.

-

Study of DNA Polymerases: Dideoxynucleotides are valuable tools for studying the kinetics and mechanisms of DNA polymerases. By analyzing the incorporation of ddNTPs, researchers can gain insights into the fidelity, processivity, and substrate specificity of these enzymes.

-

Antiviral Drug Development: Several antiviral drugs, particularly those targeting reverse transcriptases of retroviruses like HIV, are nucleoside analogs that are intracellularly phosphorylated to their active triphosphate forms. For example, didanosine (ddI) is metabolized to dideoxyadenosine triphosphate (ddATP), which then acts as a chain terminator for the viral reverse transcriptase. The selective inhibition of viral polymerases over host-cell polymerases is a key principle in the design of these therapeutic agents.

Conclusion

The mechanism of action of dideoxyadenosine triphosphate as a DNA chain terminator is a fundamental concept in molecular biology with far-reaching implications. Its elegant simplicity, based on the absence of a 3'-hydroxyl group, has been harnessed to develop powerful tools for DNA sequencing and to design life-saving antiviral therapies. A thorough understanding of its interaction with DNA polymerases, supported by quantitative kinetic data and detailed experimental protocols, is essential for researchers and scientists working at the forefront of genetics, molecular diagnostics, and drug discovery.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding Affinities among DNA Helicase-Primase, DNA Polymerase, and Replication Intermediates in the Replisome of Bacteriophage T7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Altered Order of Substrate Binding by DNA Polymerase X from African Swine Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA polymerase δ-interacting protein 2 is a processivity factor for DNA polymerase λ during 8-oxo-7,8-dihydroguanine bypass - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ddATP as a Chain Terminator in DNA Sequencing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies surrounding the use of 2',3'-dideoxyadenosine triphosphate (ddATP) as a critical component in chain-termination DNA sequencing. We will delve into the biochemical mechanisms, provide detailed experimental protocols, and present quantitative data to offer a comprehensive resource for professionals in research and drug development.

Introduction: The Cornerstone of Sanger Sequencing

The advent of Sanger sequencing, also known as the chain-termination method, revolutionized the field of molecular biology by providing a means to determine the precise order of nucleotides in a DNA molecule.[1] Central to this technique is the use of dideoxynucleotide triphosphates (ddNTPs), with ddATP playing a crucial role in terminating DNA synthesis specifically at adenine positions. This selective termination allows for the generation of a nested set of DNA fragments, each ending with a specific nucleotide, which, when separated by size, reveals the underlying DNA sequence.[2]

Biochemical Mechanism of Chain Termination by ddATP

The key to ddATP's function lies in its molecular structure. Unlike a standard deoxyadenosine triphosphate (dATP), which possesses a hydroxyl (-OH) group at the 3' position of the deoxyribose sugar, ddATP lacks this crucial functional group.[3] DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-OH group of the growing DNA strand and the 5'-phosphate group of an incoming nucleotide triphosphate (dNTP).[4][5] The absence of the 3'-OH group in an incorporated ddATP molecule renders the extension of the DNA chain impossible, as there is no available hydroxyl group for the next phosphodiester bond to form.[6] This irreversible termination is the fundamental principle of Sanger sequencing.

dot

Caption: Automated Sanger sequencing workflow.

Conclusion

The role of ddATP, and ddNTPs in general, as chain terminators is a foundational concept in molecular biology that continues to be relevant for targeted sequencing applications, validation of next-generation sequencing data, and various diagnostic assays. A thorough understanding of the underlying biochemical principles and the practical aspects of the experimental workflow is essential for researchers and professionals in the life sciences to generate high-quality, reliable DNA sequence data. While newer technologies have emerged for high-throughput sequencing, the precision and read length of Sanger sequencing, made possible by chain terminators like ddATP, ensure its continued importance in the laboratory.

References

The Core of Sanger Sequencing: A Technical Guide to Dideoxy Chain Termination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of dideoxy chain termination, the cornerstone of Sanger sequencing. Developed by Frederick Sanger in 1977, this method revolutionized molecular biology and remains a gold standard for its accuracy in DNA sequencing. This document provides a detailed overview of the core mechanism, experimental protocols, and critical parameters for researchers and professionals in the life sciences.

The Principle of Dideoxy Chain Termination

Sanger sequencing is predicated on the controlled interruption of in vitro DNA synthesis.[1] The process utilizes a modified nucleotide, a dideoxynucleotide triphosphate (ddNTP), which lacks the 3'-hydroxyl group essential for the formation of a phosphodiester bond between nucleotides.[2][3] When a DNA polymerase incorporates a ddNTP into a growing DNA strand, the absence of this 3'-OH group prevents the addition of the next nucleotide, effectively terminating the chain elongation at that specific base.[1][3]

The sequencing reaction is a modified polymerase chain reaction (PCR) that includes the DNA template, a primer, DNA polymerase, and a mixture of both standard deoxynucleotide triphosphates (dNTPs) and fluorescently labeled ddNTPs at a carefully controlled ratio.[4][5] The random incorporation of a ddNTP results in a collection of DNA fragments of varying lengths, each ending with a specific fluorescently tagged ddNTP.[5]

The Molecular Mechanism of Chain Termination

DNA polymerase catalyzes the formation of a phosphodiester bond by linking the 5'-phosphate group of an incoming dNTP to the 3'-hydroxyl group of the last nucleotide in the growing DNA chain.[6] This nucleophilic attack is essential for chain elongation.[7]

Dideoxynucleotides (ddNTPs) are structurally similar to dNTPs but lack the hydroxyl group at the 3' position of the deoxyribose sugar.[3] This structural difference is the key to the chain termination method. When DNA polymerase incorporates a ddNTP, the absence of the 3'-OH group makes it impossible to form a phosphodiester bond with the next incoming dNTP, thus halting the extension of the DNA strand.[2][7]

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sanger sequencing — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. dsdpanalytics.com [dsdpanalytics.com]

The Architect of Genomics: A Historical Perspective on ddATP's Role in Molecular Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of DNA sequencing revolutionized biological sciences, paving the way for the genomic era and transforming our understanding of life. At the heart of this revolution lies a deceptively simple yet powerful molecule: 2',3'-dideoxyadenosine triphosphate (ddATP). This technical guide delves into the historical significance of ddATP in molecular biology, tracing its pivotal role from a laboratory curiosity to the cornerstone of the first widely adopted DNA sequencing method. We will explore the seminal experiments, detail the underlying biochemical principles, and provide a comprehensive look at the methodologies that laid the foundation for modern genomics.

The Dawn of Dideoxynucleotides: A Chain Termination Story

The story of ddATP is inextricably linked with the groundbreaking work of Frederick Sanger, who, in 1977, along with his colleagues, published a method for DNA sequencing that would earn him a second Nobel Prize in Chemistry.[1] This "chain-termination method," or Sanger sequencing, hinged on the unique chemical properties of dideoxynucleotides (ddNTPs), including ddATP.[1]

Unlike their natural counterparts, deoxynucleoside triphosphates (dNTPs), ddNTPs lack a hydroxyl group at the 3' position of the deoxyribose sugar.[2] This seemingly minor modification has profound consequences for DNA synthesis. DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming dNTP.[2] The absence of the 3'-hydroxyl group in a ddNTP means that once incorporated, no further nucleotides can be added, effectively terminating the elongation of the DNA chain.[2]

Sanger's genius was to harness this chain-terminating property to create a collection of DNA fragments of varying lengths, each ending with a specific ddNTP. By separating these fragments by size, the sequence of the original DNA template could be deduced.

Quantitative Insights into Chain Termination

The success of Sanger sequencing relies on a carefully controlled ratio of dNTPs to ddNTPs. A significantly higher concentration of dNTPs ensures that chain elongation proceeds for a reasonable length, while a low concentration of ddNTPs allows for the stochastic termination at each position where the corresponding nucleotide is present in the template.[1]

| Parameter | Description | Historical Significance |

| ddNTP/dNTP Ratio | The molar ratio of a specific dideoxynucleotide to its corresponding deoxynucleotide in the sequencing reaction. | A critical determinant of the length of sequencing reads. Early experiments established optimal ratios to generate a ladder of fragments suitable for gel electrophoresis. A common ratio was approximately 1:100.[1] |

| Termination Efficiency | The probability that a DNA polymerase will incorporate a ddNTP instead of a dNTP at a given position. | While not extensively quantified in early papers, the differential incorporation of ddNTPs by various polymerases was an area of active research to optimize read length and accuracy. DNA polymerase I was the enzyme used in the original protocol.[3] |

| Read Length | The number of nucleotides that can be reliably sequenced in a single reaction. | Initially, Sanger sequencing could resolve 50-100 bases. Over time, improvements in polymerases, gel electrophoresis, and automation extended this to over 900 bases. |

The Classic Sanger Sequencing: A Detailed Protocol

The original method developed by Sanger and his team for sequencing the bacteriophage φX174 genome serves as the foundational protocol.[4]

Experimental Protocol: Sanger Dideoxy Sequencing of φX174 DNA (1977)

1. Template Preparation:

-

Single-stranded DNA from bacteriophage φX174 was used as the template.

2. Primer Annealing:

-

A specific oligonucleotide primer was annealed to the template DNA.

3. Sequencing Reactions:

-

Four separate reaction mixtures were prepared, one for each of the four ddNTPs (ddATP, ddGTP, ddCTP, ddTTP).

-

Each reaction contained:

-

The primed DNA template.

-

E. coli DNA polymerase I.

-

All four dNTPs (dATP, dGTP, dCTP, dTTP), with one being radioactively labeled (typically [α-³²P]dATP) for visualization.

-

A single ddNTP at a concentration that would lead to a range of terminated fragments.

-

4. Chain Termination Reaction:

-

The DNA polymerase extends the primer, incorporating dNTPs.

-

When the polymerase encounters a nucleotide on the template for which the corresponding ddNTP is present in the reaction mix, there is a chance it will incorporate the ddNTP, leading to chain termination.

5. Gel Electrophoresis:

-

The four reaction mixtures were loaded into separate lanes of a high-resolution polyacrylamide gel containing urea to denature the DNA fragments.[5]

-

The gel was subjected to electrophoresis to separate the DNA fragments by size, with the shortest fragments migrating the fastest.[5]

6. Autoradiography:

-

The gel was exposed to X-ray film. The radioactive label on the DNA fragments created a pattern of dark bands on the film.

7. Sequence Reading:

-

The DNA sequence was read from the bottom of the autoradiogram upwards, with the lane in which a band appeared indicating the ddNTP that terminated the fragment at that position.

Visualizing the Workflow: From Classic to Automated Sequencing

The logical flow of the Sanger sequencing method can be effectively visualized using diagrams.

Caption: Workflow of the classic Sanger sequencing method.

The advent of fluorescent dyes to label the ddNTPs, with each base having a different color, streamlined the process significantly. This innovation allowed for the four sequencing reactions to be performed in a single tube and analyzed in a single lane on a gel or, more commonly, in a capillary electrophoresis system.

Caption: Workflow of automated Sanger sequencing with fluorescent dyes.

The Legacy of ddATP: From a Single Gene to Entire Genomes

The introduction of ddATP and the other dideoxynucleotides was a watershed moment in molecular biology. Sanger sequencing, in its various iterations, became the dominant DNA sequencing technology for over two decades. It was instrumental in the Human Genome Project and countless other sequencing endeavors, laying the groundwork for our current understanding of genetics and disease.

While next-generation sequencing (NGS) technologies have largely supplanted Sanger sequencing for large-scale genomic projects due to their higher throughput and lower cost, the chain-termination method remains the gold standard for its accuracy in smaller-scale applications, such as verifying the sequence of a cloned plasmid or a PCR product.[6]

The historical perspective of ddATP is a testament to the power of a single molecule to unlock the secrets of the genome. Its role in the development of DNA sequencing serves as a powerful example of how fundamental biochemical research can drive transformative technological advancements with profound implications for science and medicine.

References

- 1. Sanger sequencing - Wikipedia [en.wikipedia.org]

- 2. 생어 시퀀싱 단계 및 방법 [sigmaaldrich.com]

- 3. Discrimination between Right and Wrong Purine dNTPs by DNA Polymerase I from Bacillus stearothermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. microbenotes.com [microbenotes.com]

The Core Mechanism of ddATP in DNA Polymerase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dideoxyadenosine triphosphate (ddATP), a synthetic nucleoside analog, serves as a potent inhibitor of DNA polymerases, a function pivotal to both molecular biology research and clinical applications. Its primary mechanism of action is through chain termination, a process that has been harnessed in foundational technologies like Sanger sequencing and in the development of antiviral therapeutics. This technical guide provides an in-depth exploration of ddATP's function, presenting available quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visual representations of its molecular interactions and experimental workflows.

Introduction

DNA polymerases are essential enzymes that catalyze the synthesis of DNA molecules from deoxyribonucleotides. Their fidelity and processivity are critical for genome replication and repair. The inhibition of DNA polymerase activity is a key strategy in various biomedical applications, including cancer chemotherapy and antiviral therapy. 2',3'-dideoxynucleoside triphosphates (ddNTPs), including ddATP, are a class of nucleotide analogs that lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, the fundamental linkage in the DNA backbone. This structural modification makes them potent chain-terminating inhibitors of DNA synthesis.

Mechanism of Action: Chain Termination

The inhibitory function of ddATP is rooted in its molecular structure. Unlike its natural counterpart, deoxyadenosine triphosphate (dATP), ddATP lacks a hydroxyl group at the 3' position of its deoxyribose sugar. During DNA replication, DNA polymerase incorporates nucleotides by catalyzing the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of the incoming nucleotide.

When DNA polymerase incorporates ddATP into a nascent DNA strand, the absence of the 3'-hydroxyl group creates a dead end for further elongation. The polymerase is unable to form a phosphodiester bond with the next incoming deoxynucleoside triphosphate, leading to the termination of DNA synthesis.[1][2][3] This process is known as chain termination.

Quantitative Data on DNA Polymerase Inhibition by ddATP

The inhibitory potency of ddATP varies among different DNA polymerases. This differential sensitivity is influenced by factors such as the specific enzyme, the presence of cofactors like manganese ions (Mn2+), and the experimental conditions. While comprehensive comparative data is limited, the following table summarizes available quantitative data on the inhibition of various DNA polymerases by ddATP. It is important to note that the experimental conditions under which these values were determined may vary, affecting direct comparability.

| DNA Polymerase | Organism/Virus | Inhibition Parameter | Value | Notes |

| DNA Polymerase α | Mouse Myeloma | Ki | Varies | Inhibition is competitive with dATP and dependent on Mn2+ concentration.[4] |

| DNA Polymerase γ | Human | - | Highly Sensitive | More sensitive to ddNTPs compared to DNA polymerase α.[5] |

| Reverse Transcriptase | HIV-1 | IC50 | ~10 µM | Effective inhibition of natural endogenous reverse transcription (NERT).[6] |

| Taq DNA Polymerase | Thermus aquaticus | - | - | While used in Sanger sequencing with ddNTPs, specific IC50/Ki values for ddATP are not readily available in comparative literature. |

| DNA Polymerase β | Human | - | - | Data on specific inhibition by ddATP is not widely reported in comparative studies. |

| DNA Polymerase δ | Human | - | - | Data on specific inhibition by ddATP is not widely reported in comparative studies. |

| DNA Polymerase ε | Human | - | - | Data on specific inhibition by ddATP is not widely reported in comparative studies. |

Note: The lack of standardized reporting for IC50 and Ki values across different studies makes a direct, comprehensive comparison challenging. The values presented should be interpreted within the context of the specific experimental conditions of the cited research.

Experimental Protocols

Determination of IC50 for ddATP using a Primer Extension Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of ddATP for a specific DNA polymerase. The assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate (dNTP) into a primer-template duplex in the presence of varying concentrations of ddATP.

Materials:

-

Purified DNA polymerase

-

Oligonucleotide primer (e.g., 18-25 nucleotides)

-

Oligonucleotide template (complementary to the primer with an overhang)

-

ddATP stock solution

-

dATP, dCTP, dGTP, dTTP stock solutions

-

Radiolabeled dNTP (e.g., [α-³²P]dCTP or [γ-³²P]ATP for 5' end labeling of the primer)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA)

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

TBE buffer (Tris-borate-EDTA)

-

Phosphorimager and cassettes

Procedure:

-

Primer Labeling (if using a 5' end-labeled primer):

-

Incubate the primer with T4 polynucleotide kinase and [γ-³²P]ATP.

-

Purify the labeled primer using a suitable method (e.g., G-25 spin column).

-

-

Primer-Template Annealing:

-

Mix the labeled primer and template in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).

-

Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.

-

-

Reaction Setup:

-

Prepare a master mix containing the reaction buffer, annealed primer-template, and the dNTP mix (excluding dATP if ddATP competition is being directly measured against it, or including all four dNTPs at a fixed concentration). If using a radiolabeled dNTP other than ATP, it should be included in this mix.

-

Prepare serial dilutions of ddATP.

-

In separate reaction tubes, add the master mix and the different concentrations of ddATP. Include a no-inhibitor control and a no-enzyme control.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the DNA polymerase to each tube.

-

Incubate at the optimal temperature for the polymerase for a fixed time (e.g., 10-30 minutes). The time should be within the linear range of the reaction.

-

-

Reaction Quenching:

-

Stop the reactions by adding an equal volume of Stop Solution.

-

-

Gel Electrophoresis:

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the dye fronts have migrated an appropriate distance.

-

-

Data Analysis:

-

Expose the gel to a phosphorimager screen.

-

Quantify the intensity of the bands corresponding to the full-length extension product.

-

Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the ddATP concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Logical Relationships in Experimental Design

The determination of inhibitory constants such as IC50 and Ki involves a logical progression of experimental design and data analysis. The relationship between substrate concentration, inhibitor concentration, and enzyme velocity is fundamental to understanding the mode of inhibition.

Conclusion

ddATP remains a cornerstone tool for researchers and a foundational concept in the development of polymerase inhibitors. Its mechanism of chain termination is a clear and potent method of disrupting DNA synthesis. While quantitative data on its inhibitory effects on a wide range of polymerases could be more systematically compiled, the available information underscores its differential activity. The provided experimental protocols offer a framework for the further characterization of ddATP and novel polymerase inhibitors, contributing to the advancement of molecular biology and therapeutic development.

References

- 1. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA polymerase epsilon - Wikipedia [en.wikipedia.org]

- 5. DNA polymerase gamma and mitochondrial disease: understanding the consequence of POLG mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for Sanger Sequencing Using ddATP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanger sequencing, also known as the chain-termination method, remains a cornerstone of molecular biology and genomics, providing the gold-standard for DNA sequence validation.[1][2] Developed by Frederick Sanger and his colleagues in 1977, this method relies on the enzymatic synthesis of DNA strands of varying lengths, each terminated by a specific dideoxynucleotide triphosphate (ddNTP).[1][2] This document provides a detailed protocol for performing Sanger sequencing with a specific focus on the incorporation of dideoxyadenosine triphosphate (ddATP) for the termination at adenine bases. The principles and steps outlined are broadly applicable to the incorporation of other ddNTPs for determining the complete DNA sequence.

The core principle of Sanger sequencing lies in the controlled interruption of in vitro DNA synthesis.[1][2] DNA polymerase extends a primer annealed to a single-stranded DNA template by incorporating deoxyribonucleotide triphosphates (dNTPs). The reaction mixture also contains a low concentration of a specific ddNTP, in this case, ddATP. Unlike dNTPs, ddNTPs lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide.[2] Consequently, the incorporation of a ddATP molecule terminates the elongation of the DNA strand. This process results in a collection of DNA fragments of different lengths, each ending with a ddATP at an adenine position in the sequence.

These fragments are then separated by size with single-base resolution using capillary electrophoresis.[1][3] In modern automated Sanger sequencing, each of the four ddNTPs (ddATP, ddGTP, ddCTP, and ddTTP) is labeled with a different fluorescent dye.[3] This allows for the sequencing reaction to be performed in a single tube and the sequence to be read by detecting the fluorescence of the terminal ddNTP of each fragment as it passes a detector.[3]

Data Presentation

Sanger Sequencing Reaction Setup

| Component | Volume (per reaction) | Final Concentration/Amount |

| BigDye™ Terminator v3.1 Ready Reaction Mix | 8 µL | Varies by component |

| 5X Sequencing Buffer | 2 µL | 1X |

| Primer (3.2 µM) | 2 µL | 0.32 µM |

| Template DNA (Plasmid) | Variable | 150 ng |

| Template DNA (PCR Product <200 bp) | Variable | 1-3 ng |

| Template DNA (PCR Product 200-500 bp) | Variable | 3-10 ng |

| Template DNA (PCR Product 500-1000 bp) | Variable | 5-20 ng |

| Template DNA (PCR Product >1000 bp) | Variable | 20-40 ng |

| Nuclease-Free Water | To a final volume of 20 µL | - |

Note: The BigDye™ Terminator v3.1 Ready Reaction Mix contains DNA polymerase, dNTPs, and fluorescently labeled ddNTPs (including ddATP).[1][4][5] Template DNA amounts are recommendations and may require optimization.[6][7]

Thermal Cycling Parameters for Sanger Sequencing

| Step | Temperature (°C) | Time | Number of Cycles |

| Initial Denaturation | 96 | 1 minute | 1 |

| Denaturation | 96 | 10 seconds | 30 |

| Annealing | 50 | 5 seconds | 30 |

| Extension | 60 | 4 minutes | 30 |

| Final Extension | 72 | 7 minutes | 1 |

| Hold | 4 | Indefinite | 1 |

This is an example protocol and may need to be optimized based on the specific primer and template combination.[2]

Experimental Protocols

DNA Template and Primer Preparation

Successful Sanger sequencing relies on a high-quality, pure DNA template.

-

Plasmid DNA: Isolate plasmid DNA using a commercial kit to ensure high purity (A260/280 ratio of ~1.8).[8] The recommended concentration is 100 ng/µl.[8]

-

PCR Products: Purify PCR products to remove excess primers and unincorporated dNTPs.[9] This can be achieved using spin columns or enzymatic cleanup methods like ExoSAP-IT™.[10] Verify the purity and concentration of the PCR product using gel electrophoresis or a spectrophotometer.

-

Primer: The sequencing primer should be 18-24 nucleotides in length with a GC content of 45-55% and a melting temperature (Tm) between 55-60°C.[11] The recommended primer concentration is 3.2 µM.[1][4]

Sequencing Reaction Setup

-

On ice, prepare the sequencing reaction mix in a 0.2 mL PCR tube for each sample.

-

Add the components in the order listed in the "Sanger Sequencing Reaction Setup" table. It is recommended to prepare a master mix if processing multiple samples.

-

Gently vortex the tubes to mix the components and then briefly centrifuge to collect the contents at the bottom.

Thermal Cycling (Cycle Sequencing)

-

Place the PCR tubes in a thermal cycler.

-

Run the thermal cycling program as detailed in the "Thermal Cycling Parameters for Sanger Sequencing" table. The cycling process performs linear amplification of the DNA fragments.[11]

Post-Reaction Purification

After thermal cycling, it is crucial to remove unincorporated dye terminators and salts that can interfere with capillary electrophoresis.

-

Several methods are available for purification, including ethanol/EDTA precipitation, gel filtration cartridges, or bead-based cleanup kits.[2]

-

Follow the manufacturer's protocol for the chosen purification method. For example, using Performa DTR Gel Filtration Cartridges, centrifuge the cartridge to pack the gel, add the sequencing reaction to the top, and centrifuge again to elute the purified fragments.[1]

Capillary Electrophoresis

-

The purified sequencing products are loaded onto an automated capillary electrophoresis instrument, such as an Applied Biosystems 3500 Genetic Analyzer.[1]

-

The instrument separates the DNA fragments by size. As the fragments pass a detector, a laser excites the fluorescent dye on the terminal ddNTP, and the emitted light is captured.

Data Analysis

The output from the sequencer is a chromatogram, which displays the fluorescent signal for each base.[3] Several software packages are available for analyzing Sanger sequencing data.

Data Analysis Software Options:

| Software | Key Features |

| Geneious | Comprehensive suite for sequence analysis, including alignment, contig assembly, and variant calling.[12] |

| Sequencher | User-friendly interface for sequence trimming, assembly, and mutation detection. |

| CodonCode Aligner | Focuses on sequence assembly and mutation analysis. |

| sangeranalyseR | An R-based package for reproducible and automated analysis of Sanger sequencing data.[12] |

| TIDE, ICE, DECODR, SeqScreener | Web-based tools specifically for analyzing genome editing outcomes from Sanger sequencing data.[13][14] |

Analysis Steps:

-

Quality Assessment: Examine the chromatogram for the quality of the sequence data. High-quality data will have well-defined, evenly spaced peaks with low background noise.

-

Base Calling: The software automatically calls the nucleotide sequence based on the fluorescent peaks.

-

Trimming: Remove low-quality data from the beginning and end of the sequence read.

-

Alignment and Assembly: For larger projects, multiple sequence reads are aligned and assembled to generate a consensus sequence.

-

Variant Analysis: Compare the obtained sequence to a reference sequence to identify any mutations or variations.

Mandatory Visualization

Caption: Workflow of the Sanger sequencing protocol.

Caption: Mechanism of chain termination by ddATP.

References

- 1. science.smith.edu [science.smith.edu]

- 2. Dye-terminator DNA sequencing [protocols.io]

- 3. google.com [google.com]

- 4. science.smith.edu [science.smith.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 7. Sanger sequencing: Optimal amount of template and primer | Nevada Genomics Center | University of Nevada, Reno [unr.edu]

- 8. Sanger sequencing sample requirements | Cambridge Genomic Services [cgs.path.cam.ac.uk]

- 9. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. blog.genewiz.com [blog.genewiz.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Systematic Comparison of Computational Tools for Sanger Sequencing-Based Genome Editing Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Systematic Comparison of Computational Tools for Sanger Sequencing-Based Genome Editing Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Incorporating Fluorescently Labeled ddATP in Sequencing Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorescently labeled dideoxyadenosine triphosphate (ddATP) is a cornerstone of modern molecular biology, particularly in the realm of DNA sequencing and fragment analysis. This technology leverages the chain-terminating property of dideoxynucleotides (ddNTPs), which lack the 3'-hydroxyl group necessary for phosphodiester bond formation, thereby halting DNA synthesis. When these ddNTPs are labeled with fluorescent dyes, they provide a powerful tool for identifying the terminal nucleotide of a DNA fragment.

This document provides detailed application notes and protocols for two primary applications of fluorescently labeled ddATP: Dye-Terminator Sanger Sequencing and 3' End Labeling using Terminal deoxynucleotidyl Transferase (TdT) . These techniques are fundamental for DNA sequence verification, genotyping, and the analysis of DNA breaks, respectively.

Application 1: Dye-Terminator Sanger Sequencing with Fluorescently Labeled ddATP

Sanger sequencing, or the chain-termination method, remains the gold standard for DNA sequencing due to its high accuracy.[1] The automated version of this technique utilizes ddNTPs, each labeled with a distinct fluorescent dye. When a fluorescently labeled ddATP is incorporated opposite a thymine residue in the template DNA, the extension of the DNA strand is terminated.[2] The resulting collection of DNA fragments, each ending with a fluorescently labeled 'A', is then separated by size using capillary electrophoresis. A laser excites the fluorescent dyes, and a detector records the emitted light, allowing for the determination of the DNA sequence.[2]

Quantitative Data for Sanger Sequencing

The following table summarizes typical reaction components and thermal cycling conditions for dye-terminator Sanger sequencing using a commercial kit, such as the BigDye™ Terminator v3.1 Cycle Sequencing Kit.

| Component | Volume/Amount (per 20 µL reaction) | Purpose |

| DNA Template | ||

| Plasmid | 200 - 500 ng | Template for DNA synthesis |

| PCR Product (100-200 bp) | 1 - 3 ng | Template for DNA synthesis |

| PCR Product (200-500 bp) | 3 - 10 ng | Template for DNA synthesis |

| PCR Product (500-1000 bp) | 5 - 20 ng | Template for DNA synthesis |

| Primer | 3.2 pmol | Initiates DNA synthesis |

| BigDye™ Terminator Ready Reaction Mix | 2 - 4 µL | Contains DNA polymerase, dNTPs, and fluorescently labeled ddNTPs (including ddATP) |

| 5x Sequencing Buffer | 2 µL | Provides optimal pH and ionic conditions for the polymerase |

| Nuclease-Free Water | to 20 µL | Reaction solvent |

| Thermal Cycling Step | Temperature | Time | Cycles |

| Initial Denaturation | 96°C | 1 minute | 1 |

| Denaturation | 96°C | 10 seconds | 25-35 |

| Annealing | 50°C | 5 seconds | 25-35 |

| Extension | 60°C | 4 minutes | 25-35 |

| Final Hold | 4°C | Hold | 1 |

Experimental Protocol: Dye-Terminator Sanger Sequencing

This protocol is a general guideline and may require optimization based on the specific template and primer combination.

Materials:

-

Purified DNA template (plasmid or PCR product)

-

Sequencing primer (3.2 µM)

-

BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)

-

Nuclease-free water

-

PCR tubes or plates

-

Thermal cycler

-

Ethanol (100% and 70%)

-

EDTA (125 mM)

-

Hi-Di™ Formamide

-

Capillary electrophoresis instrument

Procedure:

-

Reaction Setup:

-

On ice, prepare the sequencing reaction mix in a PCR tube or well of a PCR plate according to the quantities specified in the table above.

-

Gently mix the components by pipetting up and down. Avoid introducing air bubbles.

-

Briefly centrifuge the tubes or plate to collect the contents at the bottom.

-

-

Thermal Cycling:

-

Place the reaction tubes or plate in a thermal cycler.

-

Run the thermal cycling program as detailed in the table above.

-

-

Sequencing Reaction Cleanup (Ethanol/EDTA Precipitation):

-

To each completed sequencing reaction, add 2 µL of 125 mM EDTA.

-

Add 20 µL of 100% ethanol.

-

Vortex briefly and incubate at room temperature for 15 minutes to precipitate the DNA fragments.

-

Centrifuge at maximum speed for 20-30 minutes at 4°C.

-

Carefully aspirate and discard the supernatant without disturbing the DNA pellet.

-

Add 250 µL of 70% ethanol to wash the pellet.

-

Centrifuge at maximum speed for 5-10 minutes at 4°C.

-

Carefully aspirate and discard the supernatant.

-

Air dry the pellet in the dark for 15-20 minutes. Do not over-dry.

-

-

Sample Preparation for Capillary Electrophoresis:

-

Resuspend the dried DNA pellet in 10-20 µL of Hi-Di™ Formamide.

-

Denature the samples by heating at 95°C for 5 minutes, followed by immediate placement on ice for 5 minutes.

-

Briefly centrifuge the samples.

-

-

Data Collection:

-

Load the samples onto a capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer).

-

Run the electrophoresis and data collection according to the manufacturer's instructions.

-

Data Analysis

The output from the capillary electrophoresis instrument is a chromatogram, which displays the fluorescent signal intensity over time. Each of the four ddNTPs (ddATP, ddGTP, ddCTP, and ddTTP) is labeled with a different colored fluorescent dye. The sequencing software analyzes the raw data, performs a spectral calibration to correct for the overlapping emission spectra of the dyes, and calls the bases based on the peak color and order. The fluorescent dye set used in commercial kits like BigDye™ Terminator v3.1 is proprietary, but the analysis software is designed to work with the specific spectral properties of these dyes. A successful sequencing run will show well-defined, evenly spaced peaks with minimal background noise.

Workflow Diagram: Dye-Terminator Sanger Sequencing

Caption: Workflow for Dye-Terminator Sanger Sequencing.

Application 2: 3' End Labeling with Fluorescently Labeled ddATP using Terminal Deoxynucleotidyl Transferase (TdT)

Terminal deoxynucleotidyl transferase (TdT) is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule.[3] This property can be exploited to specifically label the 3' ends of DNA fragments. By using a fluorescently labeled ddATP in the reaction, a single, chain-terminating fluorescent label is added to the 3' end of the DNA. This technique is particularly useful for:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assays: for detecting DNA fragmentation associated with apoptosis. While the name specifies dUTP, fluorescently labeled ddNTPs can also be used.

-

Preparing probes for hybridization-based assays.

-

Analyzing the 3' termini of DNA fragments.

Quantitative Data for TdT 3' End Labeling

The following table provides a typical reaction setup for 3' end labeling of DNA with fluorescently labeled ddATP using TdT.

| Component | Volume/Amount (per 20 µL reaction) | Final Concentration |

| 5x TdT Reaction Buffer | 4 µL | 1x |

| DNA Substrate (e.g., DNA fragments) | 1-10 pmol of 3' ends | Variable |

| Fluorescently Labeled ddATP (10 µM) | 1 µL | 0.5 µM |

| Terminal Deoxynucleotidyl Transferase (TdT) (20 U/µL) | 1 µL | 1 U/µL |

| Nuclease-Free Water | to 20 µL | - |

Experimental Protocol: TdT 3' End Labeling

Materials:

-

Purified DNA fragments with 3'-OH ends

-

Terminal Deoxynucleotidyl Transferase (TdT) and corresponding 5x reaction buffer

-

Fluorescently labeled ddATP (e.g., FAM-ddATP, ROX-ddATP)

-

Nuclease-free water

-

Microcentrifuge tubes

-

Incubator or water bath at 37°C

-

EDTA (0.5 M) for reaction termination (optional)

-

Purification column or method to remove unincorporated nucleotides

Procedure:

-

Reaction Setup:

-

On ice, combine the reaction components in a microcentrifuge tube as listed in the quantitative data table. Add the TdT enzyme last.

-

Gently mix by flicking the tube and briefly centrifuge to collect the contents.

-

-

Incubation:

-

Incubate the reaction at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.

-

-

Reaction Termination:

-

To stop the reaction, either heat inactivate the TdT enzyme by incubating at 70°C for 10 minutes or add 2 µL of 0.5 M EDTA.

-

-

Purification (Optional but Recommended):

-

To remove unincorporated fluorescently labeled ddATP, purify the labeled DNA using a suitable method, such as a spin column designed for nucleotide removal.

-

-

Downstream Applications:

-

The fluorescently labeled DNA is now ready for use in downstream applications such as TUNEL assays, hybridization, or fragment analysis.

-

Data Analysis

The analysis of TdT-labeled DNA depends on the downstream application. For example, in a TUNEL assay, the fluorescence can be visualized using a fluorescence microscope or quantified using a flow cytometer. For fragment analysis, the labeled DNA can be separated by capillary or gel electrophoresis, and the fluorescent signal can be detected. It is important to know the excitation and emission maxima of the specific fluorophore attached to the ddATP to use the appropriate filters and settings on the detection instrument.

Workflow Diagram: TdT 3' End Labeling

Caption: Workflow for TdT-mediated 3' End Labeling.

Troubleshooting

For troubleshooting common issues in Sanger sequencing, such as low signal, noisy data, or failed reactions, refer to the troubleshooting guides provided with your sequencing kit and by your sequencing facility.[4][5] Common causes include incorrect template or primer concentration, poor template quality, and issues with the thermal cycling or cleanup steps.[4][5] For TdT labeling, inefficient labeling can be due to inactive enzyme, suboptimal reaction conditions, or issues with the DNA substrate's 3' ends.

Disclaimer: These protocols are intended as general guidelines. Researchers should optimize conditions for their specific experimental needs and refer to the manufacturer's instructions for all commercial kits and reagents.

References

Application Notes and Protocols: ddATP in Microbial Identification via Sequencing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and rapid microbial identification is paramount in clinical diagnostics, pharmaceutical manufacturing, and research. Genotypic methods, particularly DNA sequencing, have become the gold standard for their precision and ability to identify a wide range of microorganisms, including those that are difficult to culture. A key reagent in the foundational Sanger sequencing method is the dideoxynucleotide triphosphate (ddNTP), with dideoxyadenosine triphosphate (ddATP) being essential for terminating DNA synthesis at adenine bases. While Sanger sequencing remains a highly accurate method for single-isolate identification, Next-Generation Sequencing (NGS) platforms have revolutionized the field by enabling high-throughput and metagenomic analyses. This document provides detailed application notes and protocols for the use of ddATP and related principles in microbial identification via both Sanger and an overview of its conceptual relevance in NGS technologies.

Section 1: Sanger Sequencing for Microbial Identification using 16S rRNA

Sanger sequencing, also known as the chain-termination method, provides high-quality sequences of up to 1000 base pairs, making it ideal for identifying bacteria and fungi by sequencing specific conserved genes, most commonly the 16S ribosomal RNA (rRNA) gene for bacteria.[1][2] The principle relies on the incorporation of fluorescently labeled ddNTPs, which lack the 3'-hydroxyl group necessary for phosphodiester bond formation, thus terminating DNA chain elongation.[3]

Experimental Workflow: 16S rRNA Gene Sequencing (Sanger)

Detailed Protocols

This protocol describes the amplification of the bacterial 16S rRNA gene from a purified genomic DNA sample.

Materials:

-

Nuclease-free water

-

5X PCR Buffer

-

dNTP mix (10 mM each)

-

Forward Primer (e.g., 27F, 10 µM)

-

Reverse Primer (e.g., 1492R, 10 µM)

-

Taq DNA Polymerase

-

Genomic DNA template (10-50 ng/µL)

PCR Reaction Mixture:

| Component | Volume (µL) for 25 µL Reaction | Final Concentration |

| Nuclease-free water | Up to 25 | - |

| 5X PCR Buffer | 5.0 | 1X |

| dNTP mix (10 mM) | 0.5 | 0.2 mM each |

| Forward Primer (10 µM) | 1.0 | 0.4 µM |

| Reverse Primer (10 µM) | 1.0 | 0.4 µM |

| Taq DNA Polymerase | 0.25 | 1.25 U |

| Genomic DNA Template | 1.0 | 10-50 ng |

Thermal Cycling Conditions:

| Step | Temperature (°C) | Time | Cycles |

| Initial Denaturation | 95 | 5 minutes | 1 |

| Denaturation | 95 | 30 seconds | 30-35 |

| Annealing | 55 | 45 seconds | |

| Extension | 72 | 1 minute 30 seconds | |

| Final Extension | 72 | 10 minutes | 1 |

| Hold | 4 | Indefinite | 1 |

Quality Control:

-

Run 5 µL of the PCR product on a 1% agarose gel to verify the presence of a single band of the expected size (~1500 bp for full-length 16S rRNA).

This protocol outlines the cycle sequencing reaction following PCR product purification.

Materials:

-

Purified PCR product (15-40 ng/µL)

-

Sequencing Primer (Forward or Reverse, 3.2 µM)

-

BigDye™ Terminator v3.1 Ready Reaction Mix

-

5X Sequencing Buffer

-

Nuclease-free water

Cycle Sequencing Reaction Mixture:

| Component | Volume (µL) for 10 µL Reaction |

| BigDye™ Terminator v3.1 Ready Reaction Mix | 1.0 |

| 5X Sequencing Buffer | 1.5 |

| Sequencing Primer (3.2 µM) | 1.0 |

| Purified PCR Product | 1.0 - 3.0 (15-40 ng) |

| Nuclease-free water | Up to 10 |

Thermal Cycling Conditions for Cycle Sequencing:

| Step | Temperature (°C) | Time | Cycles |

| Denaturation | 96 | 1 minute | 1 |

| Denaturation | 96 | 10 seconds | 25-30 |

| Annealing | 50 | 5 seconds | |

| Extension | 60 | 4 minutes | |

| Hold | 4 | Indefinite | 1 |

Post-Sequencing Cleanup:

-

Remove unincorporated dye terminators using a suitable method, such as BigDye XTerminator™ Purification Kit or ethanol/EDTA precipitation, before capillary electrophoresis.

Section 2: Role of ddNTP Analogs in Next-Generation Sequencing (NGS)

NGS technologies have revolutionized microbial identification by enabling massively parallel sequencing, allowing for the analysis of complex microbial communities (metagenomics) and providing higher throughput. While the core chemistry of most NGS platforms does not use traditional ddNTPs for irreversible chain termination, the concept of controlled polymerase activity and base-by-base identification is central.

Illumina Sequencing (Sequencing-by-Synthesis)

Illumina sequencing, the most widely used NGS platform, employs a "sequencing-by-synthesis" approach with reversible dye-terminators .[3][4][5] These are nucleotide analogs that, like ddNTPs, have a blocking group on the 3'-OH and a fluorescent dye. However, both the fluorescent dye and the 3'-OH blocking group can be chemically cleaved.

Workflow Principle:

-

Incorporation: A fluorescently labeled reversible terminator nucleotide is incorporated into the growing DNA strand.

-

Imaging: The incorporated nucleotide is identified by its fluorescent signal.

-

Cleavage: The fluorescent dye and the 3'-OH blocking group are chemically removed.

-

Next Cycle: The 3'-OH is now free to accept the next reversible terminator nucleotide.

This cyclical process of incorporation, imaging, and cleavage allows for the sequential determination of the DNA sequence. Thus, while not using ddATP in its classic, irreversible form, the principle of terminating and identifying a single base addition is conceptually similar.

Pacific Biosciences (PacBio) SMRT Sequencing

PacBio's Single-Molecule, Real-Time (SMRT) sequencing does not use ddNTPs for chain termination.[6][7] Instead, it relies on observing the real-time incorporation of standard, fluorescently labeled phospholinked nucleotides into a DNA strand by a single DNA polymerase molecule. The polymerase is immobilized at the bottom of a zero-mode waveguide (ZMW). As a nucleotide is incorporated, its fluorescent tag is cleaved and emits a pulse of light that is detected. The sequence is determined by the order of these light pulses.

Oxford Nanopore Technologies (ONT) Sequencing

Oxford Nanopore sequencing also does not use ddNTPs.[3][8][9] This technology passes a single strand of DNA or RNA through a protein nanopore embedded in a membrane. As each nucleotide passes through the pore, it causes a characteristic disruption in the ionic current flowing through the pore. The sequence of these current disruptions is then decoded to determine the DNA or RNA sequence. This method allows for direct sequencing of native DNA or RNA without the need for synthesis.

Section 3: Comparison of Sequencing Platforms for Microbial Identification

The choice of sequencing platform for microbial identification depends on the specific application, balancing the need for accuracy, read length, throughput, and cost.

| Feature | Sanger Sequencing | Illumina Sequencing | PacBio SMRT Sequencing | Oxford Nanopore Sequencing |

| Principle | Dideoxy chain termination | Reversible dye-terminator synthesis | Single-molecule real-time synthesis | Nanopore sensing |

| Accuracy | >99.9%[10][11] | ~99.9%[12] | >99.9% (HiFi reads)[13] | ~95-99% (can be improved with duplex reads)[5] |

| Read Length | 500 - 1000 bp[10] | 50 - 300 bp[10] | 10 - 25 kb (HiFi reads)[1] | >10 kb (can be much longer)[14] |

| Throughput | Low (1 read per reaction) | Very High (billions of reads per run)[15] | High (millions of reads per run) | High (millions of reads per run) |

| Cost per Sample | Higher for large numbers of genes/samples[10] | Lower for high-throughput applications[15] | Moderate to High | Moderate, with low-cost entry options |

| Primary Use in Microbial ID | Single isolate identification, confirmation of NGS results | Metagenomics, whole-genome sequencing of isolates | Whole-genome sequencing, resolving complex regions | Real-time sequencing, portable applications, metagenomics |

Conclusion

The application of ddATP in Sanger sequencing remains a cornerstone for high-accuracy microbial identification of individual isolates. The principles of chain termination have conceptually influenced the development of NGS technologies, such as the reversible terminators used in Illumina sequencing. However, third-generation platforms like PacBio and Oxford Nanopore have moved away from synthesis-based termination methods, offering long-read capabilities that are transforming microbial genomics. The choice of sequencing technology should be guided by the specific research or diagnostic question, considering the trade-offs between accuracy, read length, throughput, and cost. For definitive identification of a single microbial species, Sanger sequencing remains a reliable and accessible method. For comprehensive analysis of microbial communities or whole-genome characterization, NGS platforms provide unparalleled depth and scale.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Illumina dye sequencing - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The History and Advances of Reversible Terminators Used in New Generations of Sequencing Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sanger Sequencing vs. Next-Generation Sequencing (NGS) - CD Genomics [cd-genomics.com]

- 7. youtube.com [youtube.com]

- 8. Methods to improve the accuracy of next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. DNA Sequencing Technologies Compared: Illumina, Nanopore and PacBio [synapse.patsnap.com]

- 15. NGS vs Sanger Sequencing [illumina.com]

The Evolving Role of ddATP in Sanger Sequencing: From Manual to Automated Workflows

Application Note & Protocol

For decades, Sanger sequencing has been the gold standard for DNA sequencing, providing highly accurate reads for a variety of applications. At the heart of this method lies the strategic use of dideoxynucleoside triphosphates (ddNTPs), with dideoxyadenosine triphosphate (ddATP) playing a crucial role in determining the position of adenine bases in a DNA sequence. This document explores the differential application of ddATP in traditional manual versus modern automated Sanger sequencing protocols, providing detailed methodologies and a comparative analysis for researchers, scientists, and drug development professionals.

Introduction: The Principle of Chain Termination

Sanger sequencing, also known as the chain-termination method, relies on the enzymatic synthesis of a complementary DNA strand to a single-stranded template.[1] The reaction mixture contains the template DNA, a primer, DNA polymerase, and a mix of deoxynucleoside triphosphates (dNTPs) and a small amount of chain-terminating dideoxynucleoside triphosphates (ddNTPs).[2] These ddNTPs, including ddATP, lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, thus terminating the extension of the DNA strand upon their incorporation.[2][3]

The Role of ddATP in Manual Sanger Sequencing

In the classic manual Sanger sequencing method, four separate sequencing reactions are performed for each DNA template, one for each of the four bases (A, T, C, G).[2] In the "A" reaction, a controlled amount of ddATP is added to the reaction mix containing all four dNTPs. This results in a population of DNA fragments of varying lengths, each terminating at an adenine position.

Traditionally, these fragments were radioactively labeled, typically by incorporating a radiolabeled primer or dNTP.[4] The products of the four reactions (A, T, C, and G) are then loaded into separate lanes of a high-resolution polyacrylamide gel for electrophoresis.[4] The gel separates the fragments based on size, and the sequence is read by autoradiography, where the position of the bands in the four lanes reveals the nucleotide sequence.

The Role of ddATP in Automated Sanger Sequencing

Automated Sanger sequencing streamlines the process by combining the four reactions into a single tube and employing fluorescently labeled ddNTPs.[5] In this method, each of the four ddNTPs (ddATP, ddTTP, ddCTP, and ddGTP) is tagged with a different colored fluorescent dye. Therefore, all chain-termination events, regardless of the base, occur in a single reaction vessel.

Following the sequencing reaction, the fluorescently labeled DNA fragments are separated by size in a single lane using capillary electrophoresis.[6] As the fragments migrate through the capillary, a laser excites the fluorescent dyes, and a detector records the color of the emitted light. The sequence is then automatically read by a computer that interprets the sequence of colors as the nucleotide sequence.

Comparative Analysis: Manual vs. Automated Sanger Sequencing

The transition from manual to automated Sanger sequencing has brought significant advancements in efficiency, throughput, and safety. The following table summarizes the key quantitative differences between the two methods.

| Feature | Manual Sanger Sequencing | Automated Sanger Sequencing |

| Read Length | 300-500 bp | Up to 1000 bp[2][7][8] |

| Accuracy | >99% | >99.99%[7][9] |

| Throughput | Low (tens of samples per day) | High (up to 384 samples per run, multiple runs per day)[7] |

| Cost per Sample | Higher (due to labor and materials) | Lower (due to automation and multiplexing) |

| Labeling Method | Radioactive isotopes (e.g., 32P, 35S)[4] | Fluorescent dyes |

| Detection Method | Autoradiography[4] | Automated fluorescence detection |

| Hands-on Time | High | Low |

| Safety | Involves handling of radioactive materials | Reduced hazard (no radioactivity) |

Experimental Protocols

Manual Sanger Sequencing Protocol (using ddATP)

This protocol outlines the general steps for the "A" reaction in manual Sanger sequencing. Similar reactions would be set up for ddGTP, ddCTP, and ddTTP.

Reagents:

-

Single-stranded DNA template

-

Sequencing Primer (radiolabeled or unlabeled)

-

DNA Polymerase (e.g., Klenow fragment)

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

ddATP solution

-

Sequencing Buffer

-

Stop Solution (e.g., formamide with tracking dyes)

Procedure:

-